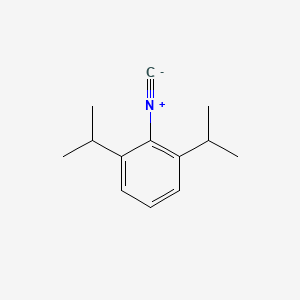

2,6-Diisopropylphenyl isocyanide

Description

Properties

CAS No. |

2008-61-9 |

|---|---|

Molecular Formula |

C13H17N |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

2-isocyano-1,3-di(propan-2-yl)benzene |

InChI |

InChI=1S/C13H17N/c1-9(2)11-7-6-8-12(10(3)4)13(11)14-5/h6-10H,1-4H3 |

InChI Key |

AAPXKKZEPJFEEX-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)[N+]#[C-] |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)[N+]#[C-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Parameters of Chromium Complexes

| Ligand Type | Cr–Cr Distance (Å) |

|---|---|

| THF (1) | 2.439(1) |

| Benzyl isocyanide (4) | 2.5541(6) |

| DippN₃-derived imido (2) | 2.7034(7) |

The elongation observed with this compound compared to THF highlights its moderate steric demand, which stabilizes metal frameworks without excessive distortion. In contrast, bulkier ligands (e.g., imido groups) induce greater structural perturbations .

Catalytic Performance in Nickel Complexes

In ethylene-methyl acrylate (MMA) copolymerization, nickel salicylaldiminate catalysts bearing 2,6-diisopropylphenyl substituents exhibit variable performance depending on ligand substitution patterns:

Table 2: Catalytic Activity of Nickel Complexes

| Catalyst | Substituent | Activity (kg/(mol Ni·h)) | MMA Insertion Rate (%) |

|---|---|---|---|

| C1 | None | 9.2 | 16.3 |

| C2 | 3-Methyl | 13.1 | 15.8 |

| C3 | 3-Isopropyl | 8.5 | 14.1 |

| C4 | Single ligand/Ph | 7.9 | 14.0 |

While C2 (3-methyl-substituted) shows the highest activity (13.1 kg/(mol Ni·h)), C3 (3-isopropyl) exhibits the lowest insertion rate (14.1%), indicating that steric bulk at the 3-position reduces comonomer incorporation. This contrasts with C4, which, despite having a single ligand, retains similar insertion rates to C3 but lower activity, underscoring the importance of ligand geometry in catalytic efficiency .

Photophysical Properties in Tungsten Complexes

Tungsten(0) arylisocyanides with 2,6-diisopropylphenyl substituents exhibit superior photoredox properties compared to simpler isocyanides. For example:

Table 3: Photophysical Comparison of Tungsten Complexes

| Complex | Excited-State Lifetime (µs) | Emission Intensity (a.u.) |

|---|---|---|

| W(CNdipp)₆ | 1.2 | 100 |

| W(CNdippPh^(OMe)₂)₆ | 2.5 | 140 |

The extended conjugation and electron-donating methoxy groups in CNdippPh^(OMe)₂ enhance charge-transfer transitions, making these complexes potent photoreductants .

Ligand Efficiency in Cycloaddition Reactions

This compound outperforms less bulky ligands in Re-catalyzed cycloadditions. For instance, its use in norbornene-alkyne cycloadditions minimizes side reactions by shielding the metal center from undesired coordination, achieving >90% yield compared to <70% with smaller ligands like methyl isocyanide .

Comparison with Carbene Ligands

In copper-catalyzed azide-alkyne cycloaddition (CuAAC), SIPr (a carbene ligand with 2,6-diisopropylphenyl groups) forms stable Cu(I) complexes that enable room-temperature polymerization. However, its catalytic turnover is lower than that of this compound-based systems, which benefit from stronger σ-donation and weaker π-backbonding .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2,6-diisopropylphenyl isocyanide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves the dehydration of 2,6-diisopropylformanilide using reagents like phosphoryl chloride (POCl₃) under anhydrous conditions. Alternative routes include metal-mediated ligand exchange, where steric bulk from the isopropyl groups enhances stability in transition metal complexes . Key factors affecting yield include moisture control (to prevent hydrolysis) and temperature modulation (60–80°C). Purity is optimized via column chromatography or recrystallization using non-polar solvents.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : The isocyanide functional group (C≡N) exhibits a distinct stretch near 2150 cm⁻¹ , critical for confirming its presence .

- NMR : In H NMR, the aromatic protons of the 2,6-diisopropylphenyl group resonate as a singlet (δ 7.2–7.4 ppm), while the isopropyl groups show split signals (δ 1.2–1.4 ppm). C NMR confirms the isocyanide carbon at δ 120–130 ppm .

- X-ray Crystallography : Used to resolve steric effects; for example, dihedral angles between aromatic rings in related compounds (e.g., 57.6° in a formamidine derivative) highlight steric hindrance . SHELX software is widely employed for refinement .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal complexes, and what electronic effects distinguish it from smaller isocyanides?

- Methodological Answer : The ligand’s steric bulk from the 2,6-diisopropyl groups stabilizes low-coordinate metal centers (e.g., Cr, Re) by preventing unwanted aggregation. Electronic effects are probed via cyclic voltammetry (e.g., redox potentials of hexakis(isocyanide)chromium complexes) and UV-vis spectroscopy (metal-to-ligand charge transfer bands). Compared to smaller ligands (e.g., methyl isocyanide), it induces slower electron self-exchange rates due to steric constraints .

Q. What strategies resolve contradictions in reported steric/electronic contributions of this compound in catalytic systems?

- Methodological Answer :

- Kinetic Studies : Compare turnover frequencies (TOF) in catalytic cycles (e.g., cycloadditions) to isolate steric vs. electronic effects .

- Computational Modeling : Density Functional Theory (DFT) calculates bond dissociation energies and frontier molecular orbitals to rationalize experimental discrepancies. For example, DFT analysis of Cr–N bond lengths in imido complexes correlates with steric strain .

- Cross-Validation : Use multiple characterization tools (e.g., EPR for paramagnetic intermediates, XANES for oxidation states) to reconcile conflicting data .

Q. How can computational methods like DFT enhance the design of this compound-derived organometallic systems?

- Methodological Answer :

- Geometry Optimization : DFT predicts ligand–metal binding modes (e.g., terminal vs. bridging coordination) and steric clashes. For instance, elongated Cr–Cr distances (2.70 Å vs. 2.44 Å in THF adducts) in isocyanide complexes highlight steric effects .

- Reactivity Prediction : Calculate activation barriers for ligand substitution or oxidative addition steps. In a trichromium system, DFT identified imido group transfer pathways validated by crystallography .

- Table 1 : Key DFT Parameters for Organometallic Design

| Parameter | Application Example | Reference |

|---|---|---|

| Bond Lengths | Cr–C (1.92 Å) vs. Cr–N (1.88 Å) in complexes | |

| HOMO-LUMO Gaps | Predict redox activity in catalytic cycles |

Q. What safety protocols are critical when handling this compound, given its toxicity profile?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation exposure (classified as Toxic by Inhalation under UN regulations) .

- PPE : Nitrile gloves and goggles are mandatory; avoid skin contact due to potential carbamate formation with amines.

- Spill Management : Neutralize with a 10% sodium bicarbonate solution and adsorb using vermiculite.

- Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent polymerization .

Data Contradiction Analysis Example

- Issue : Conflicting reports on the ligand’s electronic donating/withdrawing nature.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.